
1,4-Benzenedimethanamine
Overview
Description
1,4-Benzenedimethanamine (CAS 539-48-0), also known as p-xylylenediamine or α,α′-diamino-p-xylene, is a bifunctional primary amine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Structurally, it consists of a benzene ring substituted with two aminomethyl (–CH₂NH₂) groups at the para positions. This compound is a hygroscopic, air-sensitive crystalline solid, appearing white to yellow in color, with a melting point of 60–64°C and a boiling point of 230°C at 10 mmHg . It is highly soluble in water and methanol, sparingly soluble in propylene glycol, and exhibits a logP value of -0.25 at 25°C, indicating moderate hydrophilicity .
This compound is a critical monomer in polymer chemistry, particularly in synthesizing high-performance polyamides (nylons) and epoxy curing agents . Its applications span industrial coatings, adhesives, and food-contact plastics due to its ability to form thermally stable, chemically resistant polymers . However, it is classified as a Hazard Class 8 substance (corrosive) under RIDADR UN 3259, with Risk Statement 34 ("causes burns") .
Mechanism of Action
Mode of Action
It is known that the compound can interact with other substances in a chemical reaction, as indicated by its use in the synthesis of various compounds .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various compounds, indicating that it may affect multiple biochemical pathways .
Result of Action
It is known that the compound plays a role in the synthesis of various compounds, indicating that it may have multiple effects at the molecular and cellular level .
Biological Activity
1,4-Benzenedimethanamine, also known as para-xylylenediamine, is an organic compound with the molecular formula CHN and a molecular weight of 136.19 g/mol. This compound has garnered attention in various research fields due to its potential biological activities, including its applications in drug development, environmental impact, and toxicity.
- Molecular Formula : CHN
- Molecular Weight : 136.19 g/mol
- Purity : Typically around 95% for research applications.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its toxicity, allergenic potential, and applications in medicinal chemistry.
1. Toxicity Studies
Toxicological assessments have indicated that benzamines, including this compound, can exhibit significant toxicity. For instance:
- Acute Oral Toxicity : In rat studies, the LD50 values were reported as approximately 630 mg/kg for females and 730 mg/kg for males .
- Dermal and Eye Irritation : The compound has been classified as a moderate irritant when applied to rabbit skin, although eye irritation data remains undetermined .
Study Type | Species | LD50 (mg/kg) | Outcome |
---|---|---|---|
Acute Oral Toxicity | Rat (Male) | 730 | Toxic effects observed |
Acute Oral Toxicity | Rat (Female) | 630 | Toxic effects observed |
Dermal Irritation | Rabbit | Not determined | Moderate irritant |
2. Allergenic Potential
Research has identified related compounds in the benzene series as allergens in occupational settings. A study highlighted the allergic responses in individuals exposed to similar compounds, suggesting that this compound may pose health risks in industrial environments.
3. Environmental Impact
The environmental implications of benzamines have been studied concerning their effects on soil microbiota. Notably, they can inhibit the growth of beneficial bacteria such as Azotobacter vinelandii, which plays a crucial role in nitrogen fixation. This inhibition could lead to adverse effects on soil health and agricultural productivity.
Applications in Drug Development
This compound serves as a precursor for various pharmaceuticals due to its structural similarity to other biologically active compounds:
- G-Protein Coupled Receptor Antagonists : Compounds derived from this structure are being explored for their potential in treating central nervous system disorders.
- Enzyme Inhibitors and Anticancer Agents : The versatility of benzene derivatives in medicinal chemistry highlights their importance in drug design and development.
Case Studies
Several case studies have been conducted to evaluate the biological activity and safety of related compounds:
- A study characterized patients with occupational allergies to similar amines, providing insights into the health risks associated with prolonged exposure.
- Environmental assessments have documented the toxic effects of benzamine derivatives on microbial communities, emphasizing the need for careful management of these chemicals in industrial applications .
Scientific Research Applications
Material Science Applications
1,4-Benzenedimethanamine is primarily used as a building block in the synthesis of various polymers and resins.
Polymer Synthesis
- Polyurethanes : It serves as a chain extender in the production of polyurethane elastomers, enhancing mechanical properties and thermal stability.
- Epoxy Resins : Used as a hardener in epoxy formulations, improving adhesion and chemical resistance.
Application | Type | Benefits |
---|---|---|
Polyurethanes | Elastomers | High elasticity, durability |
Epoxy Resins | Coatings | Enhanced adhesion, chemical resistance |
Pharmaceutical Applications
The compound has shown potential in drug development due to its biological activity.
Antibacterial Properties
Research indicates that derivatives of this compound exhibit antibacterial activity. Molecular docking studies suggest that these compounds can inhibit specific bacterial proteins, making them candidates for antibiotic development .
Cancer Research
It has been explored as a precursor for synthesizing bis-naphthalimide derivatives with anticancer properties. These derivatives have demonstrated varying binding affinities to DNA and cytotoxic effects depending on their structure.
Application | Target Disease | Mechanism |
---|---|---|
Antibiotics | Bacterial infections | Protein inhibition |
Anticancer agents | Various cancers | DNA binding |
Environmental Applications
This compound is also recognized for its role in environmental remediation.
Contaminant Removal
It has been studied for its potential to remove contaminants from wastewater. Its amine functional groups can interact with various pollutants, facilitating their adsorption and removal from aqueous solutions .
Application | Contaminant Type | Method |
---|---|---|
Wastewater Treatment | Heavy metals | Adsorption |
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial effects of this compound derivatives revealed significant inhibition against Escherichia coli and Staphylococcus aureus. The research employed molecular docking techniques to analyze binding interactions with bacterial proteins, affirming the compound's potential as an antibiotic agent .
Case Study 2: Polymer Development
In another research project, this compound was utilized as a chain extender in polyurethane synthesis. The resulting polymers exhibited enhanced mechanical properties compared to those synthesized without this compound. This study highlighted the importance of structural modifications in optimizing polymer performance .
Q & A
Basic Research Questions
Q. What are the critical handling and storage protocols for 1,4-Benzenedimethanamine to prevent degradation or hazards in laboratory settings?
- Answer : this compound is air-sensitive and hygroscopic, requiring storage below +30°C in airtight containers under inert gas (e.g., nitrogen). Prolonged exposure to air causes yellowing due to oxidation . Safety protocols include using gloves and fume hoods to avoid skin contact (classified as a skin corrosive/sensitizer) and minimizing dust formation . Solubility in water and methanol allows for aqueous or polar solvent systems, but its viscosity (~similar to dibutyl phthalate) must be considered during solution preparation .
Q. How can researchers synthesize and purify this compound for small-scale experiments?
- Answer : A common synthesis route involves condensation reactions, such as reacting 2,3,5,6-tetrafluoro-1,4-benzenedimethanamine with aldehydes (e.g., thiophene-2-carboxaldehyde) under reflux conditions in aprotic solvents. Purification typically employs recrystallization from methanol or column chromatography, yielding ~75% purity. Post-synthesis, ¹H NMR (δ 2.71 ppm for –CH₂ groups) and HPLC (using C18 columns with acetonitrile/water mobile phases) verify structural integrity .
Q. What analytical techniques are suitable for characterizing this compound and its derivatives?
- Answer : Key methods include:
- HPLC : Optimize with a Supelcosil LC-ABZ+Plus C18 column, acetonitrile/water (70:30 v/v) at pH 5, and UV detection at 237 nm for quantification .
- NMR : Distinct signals for methylene (–CH₂–, δ ~2.7 ppm) and aromatic protons confirm structure .
- Mass Spectrometry : NIST databases (e.g., CAS 539-48-0) provide reference spectra for validation .
Advanced Research Questions
Q. How can researchers design experiments to mitigate the genotoxicity and skin sensitization risks of this compound?
- Answer : While genotoxicity tests (e.g., Ames test) for this compound are negative, its skin sensitization (Category 1) necessitates strict exposure controls. Experimental design should incorporate:
- In vitro assays : Use epidermal models (e.g., KeratinoSens™) to predict sensitization potential.
- PPE : Nitrile gloves and full-face respirators during handling .
- Waste management : Neutralize residues with dilute acetic acid before disposal .
Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?
- Answer : Discrepancies in NMR or IR spectra often arise from impurities or tautomerism. Strategies include:
- Multi-technique validation : Cross-check with HPLC purity assays (>95%) and high-resolution mass spectrometry .
- Computational modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
- Controlled environment synthesis : Minimize air/moisture exposure to prevent oxidation byproducts .
Q. How can this compound be utilized in polymer synthesis, and what factors influence polymerization efficiency?
- Answer : this compound serves as a diamine monomer in polycondensation with diacids (e.g., sebacic acid) to form bio-based polyamides (e.g., LEXTER®). Key parameters:
- Molar ratio : A 1:1 diamine/diacid ratio maximizes molecular weight.
- Temperature : Reactions proceed at 220–250°C under vacuum to remove water.
- Catalysts : Phosphoric acid (0.5 wt%) accelerates reaction kinetics .
Q. What experimental approaches optimize chromatographic separation of this compound in complex matrices?
- Answer : For HPLC/DAD analysis:
- Mobile phase : Acetonitrile/water (70:30 v/v) with 10 mM acetate buffer (pH 5) reduces peak tailing .
- Column temperature : 30°C enhances resolution and reduces run time (<12 min).
- Detection : UV at 237 nm achieves LODs <0.35 µg/mL. For LC-MS, use ESI+ mode (m/z 137.1 [M+H]⁺) .
Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?
- Answer : Fluorination at the 2,3,5,6-positions increases hydrophobicity (logP from -0.25 to 1.42) and thermal stability (boiling point from 230°C to 226.7°C at 760 mmHg). These derivatives exhibit reduced solubility in water but enhanced compatibility with fluorinated polymers. Characterization via ¹⁹F NMR (δ -110 to -120 ppm) confirms substitution patterns .
Q. Methodological Notes
- Data Validation : Cross-reference CAS 539-48-0 properties with NIST Chemistry WebBook for accuracy .
- Safety Compliance : Adhere to OSHA guidelines for Category 1 skin sensitizers and EPA regulations for waste handling .
- Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to minimize batch-to-batch variability .
Comparison with Similar Compounds
Structural Analogues
1,3-Benzenedimethanamine (MXDA)
- CAS No.: 1477-55-0
- Structure: Benzene ring with two aminomethyl groups at meta (1,3) positions.
- Properties : Miscible in water, vapor pressure of 0.03 mmHg at 25°C , and higher hydrophilicity compared to the para isomer .
- Applications: Used in polyamide resins and epoxy systems. Notably, it exhibits lower migration rates (<5 ppb) in food-contact plastics and has negative mutagenicity results, making it safer for regulated applications .
1,4-Benzenediamine (Para-Phenylenediamine, PPD)
- CAS No.: 106-50-3
- Structure : Benzene ring with two amine (–NH₂) groups directly attached at para positions.
- Properties : Molecular weight 108.14 g/mol , higher reactivity due to aromatic amines.
- Applications: Primarily used in dyes, hair colorants, and rubber antioxidants.
- Safety: Known allergen and sensitizer, with stricter regulatory restrictions .
Physicochemical Properties
Preparation Methods
Hydrogenation of Para-Phthalonitrile
One of the most established industrial methods for preparing 1,4-benzenedimethanamine involves the catalytic hydrogenation of para-phthalonitrile. This method is well-documented in patents and industrial literature.
- Feedstock Purification: Para-phthalonitrile is first purified using an organic solvent and water to remove impurities.
- Hydrogenation Reaction: The purified para-phthalonitrile undergoes high-pressure hydrogenation in a loop reactor with a nickel-based catalyst.
- Reaction Conditions:
- Temperature: 50–60 °C
- Pressure: 4–5 MPa (significantly lower than older methods requiring >8 MPa)
- Yield and Purity: Molar yield exceeds 97%, and after precipitation and rectification under nitrogen protection, purity reaches over 99.5%. Total recovery is greater than 94%.
- Lower reaction temperature and pressure compared to traditional methods.
- High yield and purity suitable for industrial production.
- Simplified operation with continuous loop reactor technology.
- High-pressure hydrogen storage tank
- Hydrogen compressor and buffer
- Loop reactor with guide shell and valves for material flow control
Parameter | Value |
---|---|
Reaction Temperature | 50–60 °C |
Reaction Pressure | 4–5 MPa |
Molar Yield | >97% |
Purity after Purification | >99.5% |
Total Recovery | >94% |
This method is described in patent CN102180799A and represents a significant improvement in operational safety and efficiency over earlier hydrogenation processes requiring higher pressures and temperatures.
Catalytic Amination of Diols and Related Compounds
Emerging research explores catalytic amination of diol precursors to produce diamines, including this compound analogs.
- Catalysts such as Raney nickel, ruthenium on carbon (Ru/C), and various metal alloys have been used to convert diol-containing molecules into diamines.
- For example, direct amination of 1,4-butanediol over Cu, Ni, Ti, Zr, Sn, Co, Mn/zeolite catalysts yielded 1,4-butanediamine with about 70% yield using ammonia and hydrogen mixtures.
- Although this method is more common for aliphatic diamines, it demonstrates the potential for similar catalytic amination routes for aromatic diamines like this compound.
While specific catalytic amination of this compound is less reported, the methodology suggests a promising biorefinery-oriented approach using renewable feedstocks and multifunctional catalysts.
Hydrolysis of Para-Phenyldimethyl Dichloride to 1,4-Benzenedimethanol (Precursor Route)
Another preparative route involves the synthesis of 1,4-benzenedimethanol, which can be further converted to this compound.
- Starting from para-phenyldimethyl dichloride, hydrolysis is carried out in the presence of a phase transfer catalyst.
- The reaction mixture contains alkaline hydrolyzing agents (e.g., sodium carbonate, potassium carbonate), water, and an emulsifier.
- Reaction conditions: reflux at 80–100 °C for 3–6 hours.
- The crude 1,4-benzenedimethanol is obtained and purified by recrystallization with organic solvents.
- Yields of 85–90% with purity above 99% are typical.
- Mild reaction conditions without the need for high pressure.
- Use of phase transfer catalysts improves yield and product quality.
- Suitable for industrial scale due to simple equipment and operational safety.
$$
\text{p-Phenyldimethyl dichloride} + \text{Alkaline hydrolyzing agent} \rightarrow \text{1,4-Benzenedimethanol}
$$
This method is described in patent CN1623969A and is notable for overcoming low yields and incomplete reactions seen in earlier processes.
Direct Amination from 1,4-Dihydroxybenzene (Alternative Route)
A patented process describes the preparation of 1,4-phenylenediamine (a related diamine) by direct amination of 1,4-dihydroxybenzene at high temperatures (300–450 °C). Although this method focuses on 1,4-phenylenediamine, it indicates potential high-temperature amination routes for related compounds.
- The process yields good conversion rates.
- It can also convert p-aminophenol to 1,4-phenylenediamine under similar conditions.
This approach is less common for this compound but provides insight into high-temperature amination chemistry.
Summary Table of Preparation Methods for this compound
Method | Key Reactants/Precursors | Catalysts/Conditions | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|
Hydrogenation of para-phthalonitrile | Para-phthalonitrile + H2 | Ni-based catalyst, 50–60 °C, 4–5 MPa | >97 | >99.5 | Industrial scale, low pressure & temp |
Catalytic amination of diols | 1,4-Butanediol or analogs | Raney Ni, Ru/C, NH3/H2 mixture | ~70 | - | Emerging biorefinery approach |
Hydrolysis of para-phenyldimethyl dichloride | p-Phenyldimethyl dichloride + alkaline hydrolysis | Phase transfer catalyst, 80–100 °C reflux | 85–90 | >99 | Mild conditions, industrially viable |
High-temp amination of dihydroxybenzene | 1,4-Dihydroxybenzene | 300–450 °C, direct amination | Good | - | Less common for benzenedimethanamine |
Salt formation with HI (research) | This compound + HI | Ethanol, ice bath, recrystallization | - | High | Research grade, purity-focused |
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKQADXMHQSTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024567 | |
Record name | 1,4-Benzenedimethanamine | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystals; [MSDSonline], Colorless liquid with an aromatic odor. | |
Record name | 1,4-Xylenediamine | |
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Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
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Boiling Point |
446 °F | |
Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
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Flash Point |
81 °F | |
Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
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Vapor Pressure |
9 mmHg | |
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CAS No. |
539-48-0 | |
Record name | p-Xylylenediamine | |
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Record name | 1,4-Benzenedimethanamine | |
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Record name | 1,4-Benzenedimethanamine | |
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Record name | 1,4-Benzenedimethanamine | |
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Record name | p-phenylenebis(methylamine) | |
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Record name | 1,4-BENZENEDIMETHANAMINE | |
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Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
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Melting Point |
143 °F | |
Record name | P-XYLENE-⍺,⍺'-DIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/38 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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